Ceramida C26

Descripción general

Descripción

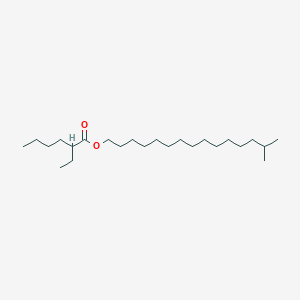

N-hexacosanoylsphingosine is a N-acylsphingosine in which the ceramide N-acyl group is specified as hexacosanoyl. It has a role as a mouse metabolite. It is a N-acylsphingosine and a N-(very-long-chain fatty acyl)-sphingoid base. It derives from a hexacosanoic acid.

Cer(D18:1/26:0), also known as C26 cer or ceramide, belongs to the class of organic compounds known as ceramides. These are lipid molecules containing a sphingosine in which the amine group is linked to a fatty acid. Thus, cer(D18:1/26:0) is considered to be a ceramide lipid molecule. Cer(D18:1/26:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Cer(D18:1/26:0) has been found throughout most human tissues, and has also been detected in multiple biofluids, such as feces and blood. Cer(D18:1/26:0) can be found anywhere throughout the human cell, such as in intracellular membrane, myelin sheath, mitochondria, and cytoplasm. Cer(D18:1/26:0) can be biosynthesized from hexacosanoic acid.

Aplicaciones Científicas De Investigación

Biomarcador para la enfermedad de Farber

La Ceramida C26 se ha identificado como un biomarcador altamente sensible para el diagnóstico de la enfermedad de Farber . La enfermedad de Farber es una enfermedad autosómica recesiva rara causada por mutaciones en el gen de la ceramidasa ácida (ASAH1). La baja actividad de la ceramidasa da como resultado la acumulación de sustancias grasas, principalmente ceramidas . Los estudios de espectrometría de masas de reacción múltiple de cromatografía líquida (LC/MRM-MS) revelaron que la this compound:0 y especialmente su isoforma 1 es un biomarcador altamente sensible y específico para la enfermedad de Farber .

Función en la regulación lipídica intracelular

Las ceramidas, incluida la this compound, han estado implicadas en la regulación lipídica intracelular . Dado el intrincado vínculo entre los ácidos grasos libres con las ceramidas, especialmente la vía sintética de novo, la formación de gotas lipídicas intracelulares se considera cada vez más un mecanismo importante para prevenir la acumulación de especies de ceramidas tóxicas .

Relevancia para los trastornos de la piel

Se ha informado que las ceramidas de cadena de acilo ultralargas (>25 átomos de carbono de cadena de acilo), incluida la this compound, son esenciales para mantener una barrera cutánea funcional . Los ratones que carecen de CerS3, una enzima involucrada en la biosíntesis de ceramidas de cadena de acilo ultralargas (ceramidas C26–C34), exhibieron un aumento de más del doble en la tasa de TEWL que en los ratones de control, con una reducción concomitante en las ceramidas C26-, C28- y C30- .

Implicaciones en las enfermedades metabólicas

Las ceramidas de cadena de acilo larga como las ceramidas C16- y C18- se han relacionado con la disfunción metabólica y la disminución de la función cardíaca . La función de la this compound en las enfermedades metabólicas es un área de investigación en curso.

Función en la obesidad

Las ceramidas, incluida la this compound, se han relacionado con la obesidad . La relación entre los niveles de ceramida y la obesidad es compleja y es un área activa de investigación.

Posibles aplicaciones terapéuticas en el cáncer

Los nanoliposomas de ceramida (CNL), incluidos los de this compound, han mostrado ser prometedores para inhibir la proliferación y migración celular en células TNBC <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/2

Mecanismo De Acción

Target of Action

C26 Ceramide, also known as N-hexacosanoylsphingosine, primarily targets ceramide synthases (CerS), which are central enzymes required for the de-novo synthesis of ceramides and other sphingolipids . CerS play important roles in the regulation of cell survival, proliferation, apoptosis, migration, invasion, and drug resistance .

Mode of Action

C26 Ceramide interacts with its targets, the CerS, by relying on acyl-CoA to N-acylate dihydrosphingosine to form dihydroceramide . This interaction leads to the production of ceramide under the action of desaturase . The differential expression of CerS in tumor and non-tumor cells suggests that some CerS could be used as potential prognostic markers .

Biochemical Pathways

C26 Ceramide plays a role in the de novo pathway of ceramides . In the sphingolipid synthesis pathway, ceramides and glucose residue are linked to form the precursor of glycosphingolipids, namely, glucosylceramide . Ceramide can also be used as the attachment site of phosphorylation or phosphocholine to generate ceramide-1-phosphate or sphingomyelin . The hydrolysis of sphingomyelin can also produce ceramides .

Pharmacokinetics

Liquid chromatography multiple reaction mass spectrometry (lc/mrm-ms) studies have revealed that the ceramide c26:0 and especially its isoform 1 is a highly sensitive and specific biomarker for farber disease . This biomarker can be determined directly in the dried blood spot extracts with low sample consumption .

Result of Action

C26 Ceramide plays diverse and important roles in the regulation of cell survival, proliferation, apoptosis, migration, invasion, and drug resistance . It is closely associated with the progression of various cancers, including liver, breast, cervical, ovarian, colorectal, head and neck squamous cell, gastric, lung, prostate, oesophageal, pancreatic and blood cancers .

Action Environment

The action of C26 Ceramide is influenced by various environmental factors. For instance, in the context of Farber Disease, a rare autosomal recessive disease caused by mutations in the acid ceramidase gene (ASAH1), low ceramidase activity results in the accumulation of fatty substances, mainly ceramides . This suggests that genetic factors can significantly influence the action, efficacy, and stability of C26 Ceramide.

Safety and Hazards

Direcciones Futuras

The study of ceramides is an active area of research, with potential applications in various fields including biochemistry, cell biology, and medicine. Future research may focus on further elucidating the roles of ceramides in cellular processes and exploring their potential as therapeutic targets .

Análisis Bioquímico

Biochemical Properties

C26 Ceramide is synthesized through the action of ceramide synthase enzymes, specifically CerS3, which catalyzes the N-acylation of sphingosine with a 26-carbon fatty acid chain . This compound interacts with various enzymes, proteins, and biomolecules, including sphingomyelinases, which hydrolyze sphingomyelin to produce ceramide, and ceramide kinase, which phosphorylates ceramide to form ceramide-1-phosphate . These interactions are critical for the regulation of cellular processes such as apoptosis, autophagy, and inflammation.

Cellular Effects

C26 Ceramide exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, C26 Ceramide has been shown to induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . Additionally, it can alter gene expression by modulating transcription factors and epigenetic regulators, leading to changes in cellular behavior and function .

Molecular Mechanism

The molecular mechanism of C26 Ceramide involves its interaction with specific biomolecules and enzymes. It binds to and activates protein phosphatase 2A (PP2A), a critical enzyme in the regulation of cell growth and apoptosis . C26 Ceramide also inhibits the activity of protein kinase B (Akt), leading to the suppression of cell survival pathways and the promotion of apoptotic signaling . Furthermore, it can modulate gene expression by influencing the activity of transcription factors such as NF-κB and AP-1 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of C26 Ceramide can vary over time. Studies have shown that C26 Ceramide is relatively stable under physiological conditions, but it can be degraded by ceramidases to produce sphingosine and fatty acids . Long-term exposure to C26 Ceramide has been associated with sustained activation of apoptotic pathways and alterations in cellular metabolism . These temporal effects are important for understanding the potential therapeutic applications and limitations of C26 Ceramide in clinical settings.

Dosage Effects in Animal Models

The effects of C26 Ceramide in animal models are dose-dependent. At low doses, C26 Ceramide can promote cell survival and proliferation, while at higher doses, it induces apoptosis and cell death . Threshold effects have been observed, where a critical concentration of C26 Ceramide is required to trigger specific cellular responses . High doses of C26 Ceramide can also lead to toxic effects, including inflammation and tissue damage .

Metabolic Pathways

C26 Ceramide is involved in several metabolic pathways, including the de novo synthesis pathway, the salvage pathway, and the sphingomyelinase pathway . In the de novo synthesis pathway, C26 Ceramide is produced from serine and palmitoyl-CoA through a series of enzymatic reactions . In the salvage pathway, it is generated from the recycling of sphingosine and other sphingolipid intermediates . The sphingomyelinase pathway involves the hydrolysis of sphingomyelin to produce C26 Ceramide . These pathways are essential for maintaining cellular homeostasis and regulating lipid metabolism.

Transport and Distribution

C26 Ceramide is transported and distributed within cells and tissues through various mechanisms. It can be incorporated into lipid rafts and vesicles for intracellular transport . Additionally, specific transporters and binding proteins, such as ceramide transfer protein (CERT), facilitate the movement of C26 Ceramide between cellular compartments . The distribution of C26 Ceramide within cells is critical for its function, as it needs to reach specific subcellular locations to exert its effects .

Subcellular Localization

The subcellular localization of C26 Ceramide is primarily within the endoplasmic reticulum (ER) and Golgi apparatus . It is synthesized in the ER and then transported to the Golgi for further processing and distribution . C26 Ceramide can also localize to mitochondria, where it plays a role in regulating mitochondrial function and apoptosis . Post-translational modifications, such as phosphorylation, can influence the targeting and activity of C26 Ceramide within specific cellular compartments .

Propiedades

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexacosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H87NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-40-44(48)45-42(41-46)43(47)39-37-35-33-31-29-27-16-14-12-10-8-6-4-2/h37,39,42-43,46-47H,3-36,38,40-41H2,1-2H3,(H,45,48)/b39-37+/t42-,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJROVRTUSFQVMR-GVOPMEMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H87NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415273 | |

| Record name | C26 Cer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cer(d18:1/26:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004955 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble | |

| Record name | Cer(d18:1/26:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004955 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

121459-09-4 | |

| Record name | C26 Cer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-Naphthalenyl)ethoxy]adenosine](/img/structure/B135104.png)

![2,3-Dimethylbenzo[a]anthracene](/img/structure/B135107.png)

![N-[2-(1H-indol-3-yl)ethyl]tetracosanamide](/img/structure/B135110.png)

![2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester](/img/structure/B135120.png)

![6,8-Dimethylbenz[a]anthracene](/img/structure/B135134.png)